Dpp1-IN-1
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Overview
Description
DPP1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases, including neutrophil elastase, proteinase 3, and cathepsin G . These proteases are involved in various inflammatory processes, making Dpp1-IN-1 a potential therapeutic agent for treating inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dpp1-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield . The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Dpp1-IN-1 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that retain the core scaffold but possess different functional groups . These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm their structures and purities .
Scientific Research Applications
Dpp1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Dpp1-IN-1 exerts its effects by selectively inhibiting the activity of DPP1, thereby preventing the activation of neutrophil serine proteases . This inhibition reduces the proteolytic activity of these enzymes, leading to decreased inflammation and tissue damage . The molecular targets of this compound include the active site of DPP1, where it binds and blocks the enzyme’s catalytic activity . The pathways involved in its mechanism of action include the regulation of immune cell function and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dpp1-IN-1 include other DPP1 inhibitors such as brensocatib and AZD7986 . These compounds share a similar mechanism of action but may differ in their chemical structures, potencies, and pharmacokinetic properties .
Uniqueness of this compound
This compound is unique in its high selectivity and potency for DPP1 inhibition . It has shown promising results in preclinical studies, demonstrating significant anti-inflammatory effects with minimal off-target activities . This makes this compound a valuable tool for studying DPP1-related pathways and a potential candidate for therapeutic development .
Properties
Molecular Formula |
C23H23FN4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide |
InChI |
InChI=1S/C23H23FN4O4/c1-28-19-11-15(5-6-20(19)32-23(28)30)14-3-4-16(18(24)10-14)9-17(12-25)27-22(29)21-13-26-7-2-8-31-21/h3-6,10-11,17,21,26H,2,7-9,13H2,1H3,(H,27,29)/t17-,21-/m0/s1 |
InChI Key |
ONJDRXNRBKHINH-UWJYYQICSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)F)OC1=O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)F)OC1=O |
Origin of Product |
United States |
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